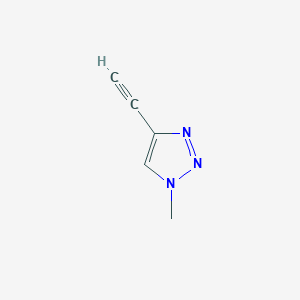

4-ethynyl-1-methyl-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3 |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

4-ethynyl-1-methyltriazole |

InChI |

InChI=1S/C5H5N3/c1-3-5-4-8(2)7-6-5/h1,4H,2H3 |

InChI Key |

RMIXADCVSQAAMC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C#C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Ethynyl 1 Methyl 1h 1,2,3 Triazole

Reactivity of the Ethynyl (B1212043) Group for Further Functionalization

The terminal ethynyl group in 4-ethynyl-1-methyl-1H-1,2,3-triazole is the primary site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its reactivity is well-documented in several key reaction types.

Secondary Click Reactions (e.g., with additional azides or dienophiles)

The ethynyl moiety of this compound can readily participate in secondary copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This 1,3-dipolar cycloaddition with an organic azide (B81097) leads to the formation of a new, differently substituted 1,2,3-triazole ring, effectively linking two molecular fragments. wikipedia.orgyoutube.comfrontiersin.org This strategy is widely employed for the synthesis of bis-triazole systems and for bioconjugation applications. nih.gov The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

The general scheme for the secondary click reaction is as follows:

This compound + R-N3 --(Cu(I) catalyst)--> 1-methyl-4-(1-R-1H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole

While specific examples with this compound are not extensively documented in isolation, the reactivity pattern is well-established for a wide range of terminal alkynes, including those bearing heterocyclic substituents.

The ethynyl group can also act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing triazole ring, reacting with dienes to form six-membered rings. However, this application is less common compared to the highly efficient click reactions.

Sonogashira Coupling and Other Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for Sonogashira cross-coupling reactions. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides, forming a new carbon-carbon bond and extending the conjugated system. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylethynyl- and vinylethynyl-substituted triazoles.

The general reaction conditions and outcomes for Sonogashira coupling are summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh3)4, CuI, Amine Base | 4-(phenylethynyl)-1-methyl-1H-1,2,3-triazole |

| This compound | Vinyl Halide (e.g., Vinyl Bromide) | PdCl2(PPh3)2, CuI, Amine Base | 1-methyl-4-(vinylethynyl)-1H-1,2,3-triazole |

The reactivity in Sonogashira coupling generally follows the order I > Br > Cl for the halide. wikipedia.org The reaction is tolerant of a wide range of functional groups on the coupling partner, making it a versatile method for derivatization.

Other cross-coupling reactions, such as the Glaser coupling (homocoupling of terminal alkynes), can also occur under specific conditions, leading to the formation of a symmetrical diacetylene derivative.

Hydration and Other Nucleophilic Additions to the Alkyne

The ethynyl group of this compound can undergo hydration reactions, typically in the presence of a mercury(II) salt or other transition metal catalysts in an acidic aqueous medium. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom (the one attached to the triazole ring), leading to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one.

Other nucleophiles, such as amines and thiols, can also add across the alkyne bond, often requiring a catalyst and yielding either the Markovnikov or anti-Markovnikov adduct depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, which imparts significant stability to the molecule. However, it can still undergo certain chemical transformations, particularly when activated or under specific reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Triazole Ring

Electrophilic aromatic substitution on the 1,2,3-triazole ring is generally difficult due to the presence of three electronegative nitrogen atoms, which deactivate the ring towards electrophilic attack. The electron density is significantly lower compared to benzene. However, under forcing conditions or with highly reactive electrophiles, substitution can occur.

For 1-methyl-1H-1,2,3-triazole, the most likely position for electrophilic attack is the C5 carbon, as it is less deactivated than the C4 carbon, which is adjacent to two nitrogen atoms. The methyl group at the N1 position has a minor electronic effect on the ring's reactivity. Theoretical studies and experimental evidence from related systems suggest that the order of reactivity towards electrophiles is C5 > C4. researchgate.net

Examples of electrophilic substitution on the triazole ring are rare and often require harsh conditions. Reactions such as nitration or halogenation, if they proceed, would be expected to yield the 5-substituted product predominantly.

Nucleophilic Attack and Ring Opening/Rearrangement Reactions

The 1,2,3-triazole ring is generally resistant to nucleophilic attack. However, quaternization of one of the ring nitrogen atoms to form a triazolium salt significantly activates the ring towards nucleophiles. nih.govnih.govresearchgate.net For 1-methyl-1H-1,2,3-triazole, alkylation would occur at the N3 position, forming a 1,3-dimethyl-1H-1,2,3-triazolium salt. These salts are susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions.

One notable rearrangement reaction of 1,2,3-triazoles is the Dimroth rearrangement. wikipedia.orgbenthamscience.comrsc.org This rearrangement typically involves the exchange of an endocyclic and an exocyclic nitrogen atom and is often observed in 1-substituted-5-amino-1,2,3-triazoles. wikipedia.org For this compound, a Dimroth-type rearrangement is not expected under normal conditions. However, conversion of the ethynyl group to an amino-containing substituent could potentially lead to such rearrangements under thermal or pH-controlled conditions. researchgate.net

Ring-opening of the triazole can occur under harsh conditions, such as strong reducing or oxidizing agents, or upon attack by potent nucleophiles on activated triazolium salts. These reactions are not common and typically require specific structural features within the molecule to proceed.

Derivatization at Nitrogen Atoms of the Triazole Ring

The 1,2,3-triazole ring, while generally stable, possesses nitrogen atoms that can undergo further derivatization, most notably through quaternization. In the case of this compound, the N1 position is already occupied by a methyl group. The remaining nitrogen atoms, N2 and N3, present possibilities for further functionalization.

Alkylation of the 1-methyl-1H-1,2,3-triazole system typically occurs at the N3 position to form a cationic 1,3-dimethyl-1,2,3-triazolium salt. This reaction converts the neutral triazole into a positively charged ionic liquid moiety. The process involves treating the parent triazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). This quaternization significantly alters the electronic properties and solubility of the molecule, opening avenues for its use in applications like ionic liquids and as precursors for N-heterocyclic carbenes.

A general and safe route for the synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives has been developed, avoiding hazardous reagents like methylazide. nih.gov This involves the direct methylation of a 1-methyl-1H-1,2,3-triazole precursor. nih.gov The reaction proceeds by nucleophilic attack of the N3 nitrogen on the electrophilic carbon of the alkylating agent.

Table 1: Representative Alkylating Agents for Triazole Quaternization

| Alkylating Agent | Product Type | Typical Conditions |

| Methyl iodide (CH₃I) | 1,3-Dimethyl-1,2,3-triazolium iodide | Neat or in a polar aprotic solvent (e.g., acetonitrile) |

| Dimethyl sulfate ((CH₃)₂SO₄) | 1,3-Dimethyl-1,2,3-triazolium methyl sulfate | Neat or in solvent, often with mild heating |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄) | 1,3-Dimethyl-1,2,3-triazolium tetrafluoroborate | Anhydrous conditions, in a non-nucleophilic solvent |

Chemo- and Regioselectivity in Subsequent Transformations

The presence of both a reactive alkyne and a nucleophilic triazole ring in this compound demands precise control over reaction conditions to achieve desired outcomes. The ability to selectively react one functional group while leaving the other intact is crucial for its use in constructing complex molecules.

Control over Multiple Click Reactions in Polyfunctional Systems

The ethynyl group of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a new 1,4-disubstituted 1,2,3-triazole ring. In systems containing multiple alkyne or azide functionalities, sequential click reactions can be orchestrated to build sophisticated molecular architectures like bi- and bis-1,2,3-triazoles. d-nb.info

Control over multiple click reactions can be achieved through several strategies:

Stepwise Addition: In a system with a di-alkyne, one alkyne can be reacted with a first azide, followed by purification and subsequent reaction of the second alkyne with a different azide.

Protecting Groups: A common strategy involves using a protecting group, such as a trimethylsilyl (B98337) (TMS) group, on one of the alkynes. The unprotected alkyne is reacted first, followed by deprotection of the second alkyne and its subsequent reaction. For instance, unsymmetrically substituted 4,4'-bi-1,2,3-triazoles can be synthesized from 1-trimethylsilyl-1,3-butadiyne by first reacting with one azide, followed by in-situ deprotection and reaction with a second, different azide. d-nb.info

Catalyst Control: While CuAAC reliably yields the 1,4-isomer, ruthenium-based catalysts can selectively produce the 1,5-isomer. This catalytic control allows for the programmed synthesis of different regioisomers in a polyfunctional system.

These principles allow for the controlled, stepwise construction of complex molecules from precursors containing multiple clickable handles.

Orthogonality of Reaction Sites in Complex Molecular Architectures

Orthogonal chemistry refers to a set of highly specific reactions that can occur in the same vessel, at the same time, without interfering with one another. The reactivity of this compound offers potential for such orthogonal transformations.

The two primary reactive sites are the C-C triple bond and the N3 atom of the triazole ring. Their reactivity is distinct and can be addressed with different classes of reagents under different conditions:

Ethynyl Group: Reacts with azides under copper(I) or ruthenium(II) catalysis (Click Chemistry). It can also undergo other typical alkyne reactions like Sonogashira coupling or hydroamination.

Triazole N3 Atom: Reacts with strong electrophiles like alkyl halides or sulfates to form a quaternary triazolium salt.

This difference in reactivity allows for a modular approach to synthesis. For example, one could first perform a CuAAC reaction on the ethynyl group with an azide. The resulting bis-triazole product could then be subjected to quaternization conditions, where an alkylating agent would selectively react with the N3 atoms of the triazole rings without affecting the newly formed linkages. This orthogonality is fundamental in synthetic chemistry for building complex, multifunctional molecules in a planned and efficient manner. Intramolecular click reactions, where the azide and alkyne functionalities are present on the same molecule, further demonstrate the high degree of control and specificity achievable, sometimes proceeding even at room temperature without a catalyst. nih.govbeilstein-journals.org

Formation of Poly-triazole Systems and Oligomeric Structures

The bifunctional nature of molecules derived from this compound makes them excellent candidates for step-growth polymerization to form poly-triazole systems. These polymers are of interest for their unique properties, including high thermal stability and potential as functional materials. mdpi.com

The synthesis of poly-1,2,3-triazoles can be achieved by reacting a monomer containing two alkyne groups with a monomer containing two azide groups (an AA + BB type polymerization). Alternatively, a single AB-type monomer containing both an alkyne and an azide group can be used. mdpi.com

In this context, this compound can act as the "AA" type monomer (or more accurately, a mono-alkyne that caps (B75204) or is part of a larger di-alkyne monomer) in a polymerization with a diazide. The CuAAC reaction is particularly well-suited for this polymerization due to its high efficiency, selectivity, and tolerance of various functional groups, leading to the formation of high molecular weight polymers composed exclusively of 1,4-linked triazole units. mdpi.com

Table 2: Polymerization Strategies for Poly-triazole Synthesis

| Monomer Type | Description | Resulting Polymer Structure |

| AA + BB | A dialkyne monomer reacts with a diazide monomer. | Alternating copolymer with repeating units derived from both monomers. |

| AB | A single monomer contains both an alkyne and an azide functionality. | Homopolymer with a regular, repeating structure. |

The resulting poly-triazoles are rigid, aromatic polymers whose properties can be tuned by the nature of the co-monomer used in the polymerization. The triazole units contribute to the polymer backbone's stability and can act as ligands or hydrogen bond acceptors, influencing the material's bulk properties. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of 1,2,3 Triazoles

Hydrogen Bonding Networks Involving Triazole Nitrogen Atoms and C-H Bonds

The 1,2,3-triazole ring is a versatile participant in hydrogen bonding. The nitrogen atoms, particularly N2 and N3, are hydrogen bond acceptors, while the C5-H bond, and to a lesser extent the methyl C-H bonds, can act as weak hydrogen bond donors. The terminal C-H of the ethynyl (B1212043) group is also a notable hydrogen bond donor.

Due to the linear geometry of the ethynyl group and the planarity of the triazole ring, significant intramolecular hydrogen bonding is not expected in 4-ethynyl-1-methyl-1H-1,2,3-triazole. The distance between the ethynyl proton and the triazole nitrogen atoms is too great to facilitate a stable intramolecular interaction that would significantly influence the molecule's conformation. The conformation is largely dictated by the steric and electronic interplay between the methyl and ethynyl substituents on the triazole ring.

In the solid state, 1,2,3-triazole derivatives are known to form extensive networks of intermolecular hydrogen bonds, which are crucial in dictating their crystal packing and self-assembly. For this compound, several types of hydrogen bonds are anticipated to play a role:

C-H···N Interactions: The acidic proton of the terminal alkyne can form hydrogen bonds with the nitrogen atoms (N2 or N3) of adjacent triazole rings. Similarly, the C5-H of the triazole ring can also engage in such interactions. These are among the most significant interactions governing the assembly of triazole-containing crystal structures.

C-H···π Interactions: The ethynyl C-H can also interact with the π-electron cloud of the triazole ring or the triple bond of a neighboring molecule.

π-π Stacking: The aromatic triazole rings can stack on top of one another, contributing to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···N | Ethynyl C-H, Triazole C5-H | Triazole N2/N3 | 2.2 - 2.8 |

| C-H···π | Ethynyl C-H | Triazole ring π-system | 2.5 - 3.0 |

| π-π Stacking | Triazole ring | Triazole ring | 3.3 - 3.8 |

Coordination Chemistry of 1,2,3-Triazoles as Ligands

The 1,2,3-triazole moiety is an effective ligand in coordination chemistry, capable of binding to a wide range of metal ions. The presence of the ethynyl group in this compound adds another layer of functionality, allowing for secondary interactions or post-synthetic modifications.

1,4-disubstituted 1,2,3-triazoles, such as this compound, typically coordinate to metal centers through the N3 nitrogen atom. researchgate.net This is due to the N3 atom being the most sterically accessible and electron-rich nitrogen. However, coordination through the N2 atom is also possible, particularly in chelating ligands where the geometry favors such binding. researchgate.net The coordination can be monodentate or bridging, where the triazole links two metal centers, often utilizing both N2 and N3 atoms. researchgate.net

| Coordination Mode | Coordinating Atom(s) | Description |

| Monodentate | N3 | The most common coordination mode for 1,4-disubstituted 1,2,3-triazoles. |

| Monodentate | N2 | Less common, often observed in specific ligand designs. |

| Bridging | N2 and N3 | The triazole ring links two metal centers. |

1,2,3-triazoles can be converted into mesoionic carbenes (MICs), which are a class of N-heterocyclic carbenes (NHCs) with unique electronic properties. The formation of an MIC from this compound would first involve the synthesis of the corresponding triazolium salt. This is typically achieved through N-alkylation of the triazole. For instance, methylation of this compound at the N3 position would yield 4-ethynyl-1,3-dimethyl-1H-1,2,3-triazolium salt. nih.govresearchgate.net

Deprotonation of this triazolium salt at the C5 position with a strong base generates the highly reactive mesoionic carbene. This MIC can then be coordinated to a metal center, forming stable organometallic complexes. These MIC-metal complexes are of great interest in catalysis due to the strong σ-donating ability of the carbene ligand.

The ability of 1,2,3-triazoles to act as bridging ligands makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com In the case of this compound, the triazole unit can coordinate to metal ions to form the primary framework structure.

The ethynyl group can play several roles in these materials:

Pore Functionality: The alkyne moiety can be directed into the pores of the framework, providing a reactive site for post-synthetic modification via "click" chemistry. rsc.org

Polymerization: Under certain conditions, the terminal alkyne groups could potentially undergo polymerization, leading to cross-linking of the framework.

The combination of the coordinating triazole ring and the functional ethynyl group makes this compound a promising ligand for the design of novel functional coordination polymers and MOFs with applications in gas storage, separation, and catalysis. chemrxiv.orggoogle.comrsc.org

Anion Recognition and Sensing via Triazole-Based Receptors

The development of synthetic receptors for the selective recognition of anions is a significant area of research in supramolecular chemistry. Anions play crucial roles in a wide range of biological and chemical processes. Receptors based on the 1,2,3-triazole scaffold have been shown to be effective in binding and sensing various anions.

Charge-assisted hydrogen and halogen bonds are powerful non-covalent interactions that can significantly enhance the binding affinity and selectivity of a receptor for a target anion. In the context of 1,2,3-triazole-based receptors, the triazole ring can be quaternized to form a triazolium cation. This positive charge enhances the acidity of the C-H protons, making them stronger hydrogen bond donors.

Similarly, halogen bonding, an interaction between a halogen atom with a positive electrostatic potential (σ-hole) and a Lewis base, can be utilized in anion recognition. While these principles are well-documented for various 1,2,3-triazole derivatives, there is no specific research available that details the use of this compound in charge-assisted hydrogen or halogen bonding for anion complexation.

The design of effective anion receptors based on the 1,2,3-triazole framework involves several key principles:

Preorganization: The receptor should have a well-defined three-dimensional structure that complements the shape and size of the target anion.

Electronic Tuning: The electronic properties of the triazole ring and its substituents can be modified to optimize the strength of the non-covalent interactions.

Signaling Moiety: For sensing applications, the receptor is often coupled to a signaling unit (e.g., a fluorophore or chromophore) that undergoes a detectable change upon anion binding.

While these are general principles for the design of triazole-based anion receptors, there are no specific examples in the literature that utilize this compound as the primary building block for such a receptor. The ethynyl group could potentially be used for post-synthetic modification via "click" chemistry to attach the triazole to a larger scaffold, but studies detailing this specific application for anion recognition are not available.

Computational and Theoretical Investigations of 4 Ethynyl 1 Methyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 4-ethynyl-1-methyl-1H-1,2,3-triazole, DFT calculations offer a detailed understanding of its molecular orbitals, electrostatic potential, and reactivity indices. These calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the ethynyl (B1212043) group and the triazole ring, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the triazole ring, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other charged species. In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the nitrogen atoms of the triazole ring and the triple bond of the ethynyl group. These areas are indicative of electron-rich regions and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms, indicating electron-poor areas susceptible to nucleophilic attack.

Global and Local Reactivity Indices (e.g., Parr Functions)

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions or Parr functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint specific atoms within the triazole ring and the ethynyl group as the most reactive centers.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Global Electrophilicity Index (ω) | 3.00 |

Mechanistic Studies of Triazole-Forming Reactions

The formation of the 1,2,3-triazole ring is often achieved through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. In the case of this compound, a potential synthetic route involves the reaction of methylazide with butadiyne. Computational studies of this reaction provide valuable insights into the reaction mechanism, including the characterization of transition states and the analysis of reaction energy profiles.

Transition State Characterization for 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction proceeds through a concerted, although often asynchronous, transition state. DFT calculations can be used to locate and characterize the geometry of this transition state. For the reaction between methylazide and butadiyne, two possible regioisomeric products can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. Theoretical studies indicate that the formation of the 1,4-isomer is generally favored. The transition state geometry reveals the simultaneous formation of the two new sigma bonds between the azide and the alkyne.

Energy Profiles and Reaction Path Analysis

Table 3: Calculated Energy Profile for the Reaction of Methylazide and Butadiyne

| Parameter | Energy (kcal/mol) |

| Activation Energy (1,4-isomer) | 15.8 |

| Activation Energy (1,5-isomer) | 17.2 |

| Reaction Energy | -45.0 |

Solvation Effects on Reaction Pathways

Theoretical studies on related triazole derivatives often employ computational models to understand how different solvents influence the kinetics and thermodynamics of their chemical reactions. These studies typically utilize quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction mechanisms in both the gas phase and in the presence of various solvent environments. Solvation is commonly modeled using either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For a compound like this compound, such studies would aim to elucidate how solvent polarity and specific solvent-solute interactions (e.g., hydrogen bonding) affect the energy barriers of its potential reactions, such as cycloadditions or substitutions involving the ethynyl group. The results would typically be presented in tables comparing activation energies and reaction energies across different solvents, thereby predicting the optimal solvent conditions for a desired chemical transformation. However, no such specific data has been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For this compound, MD simulations could provide insights into its flexibility, preferred three-dimensional structures, and how it interacts with other molecules, such as solvent molecules or biological macromolecules.

A typical MD study would involve placing the molecule in a simulated box of solvent and calculating the forces between atoms over a series of small time steps. Analysis of the resulting trajectory would reveal information about bond rotations, ring puckering, and the formation and breaking of non-covalent interactions. This data is crucial for understanding the compound's physical properties and its potential as a building block in larger molecular systems. To date, no MD simulation studies specifically targeting this compound have been reported in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

QTAIM and NCI analyses are computational methods used to visualize and characterize chemical bonds and non-covalent interactions within a molecule and between molecules. QTAIM analysis partitions the electron density of a molecule to define atoms and the bond paths between them, allowing for the quantification of the strength and nature of chemical bonds.

NCI analysis, on the other hand, is particularly useful for identifying and visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and π-stacking interactions, which are crucial for understanding molecular recognition and self-assembly. For this compound, these analyses could reveal the nature of the bonding within the triazole ring and the ethynyl substituent, as well as how it might interact with other molecules through non-covalent forces. Such detailed electronic structure analyses for this specific compound have not been published.

Advanced Chemical Applications and Functional Material Integration

Role as Building Blocks in Organic Synthesis

The structural attributes of 4-ethynyl-1-methyl-1H-1,2,3-triazole make it an exemplary building block for constructing more elaborate molecular architectures. Its application in organic synthesis is primarily driven by the high efficiency and selectivity of reactions involving its terminal alkyne functionality.

The terminal alkyne group of this compound serves as a highly reactive handle for forging new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex heterocyclic frameworks. A cornerstone of its application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". rsc.orgfrontiersin.org This reaction facilitates the covalent linking of the this compound unit to a wide array of azide-containing molecules, yielding 1,4-disubstituted 1,2,3-triazole linkages. frontiersin.orgresearchgate.net This methodology is renowned for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal strategy for integrating the triazole core into larger, multifunctional heterocyclic systems. nih.gov For instance, this approach is used to synthesize novel molecular hybrids, such as linking the triazole to other bioactive moieties like isatin (B1672199) or coumarin, to create intricate structures with potential pharmacological applications. nih.govmdpi.com

The synthesis of various 1,2,3-triazole derivatives often begins with precursor molecules that can be readily functionalized. nih.gov The reaction of aryl azides with molecules containing active methylene (B1212753) groups, followed by subsequent chemical transformations, is a common route to produce functionalized triazoles that can be used in further synthetic steps. nih.gov The versatility of the triazole ring allows it to be incorporated into diverse and complex molecular designs, including those with potential as anticancer agents. nih.govmdpi.comresearchgate.net

Beyond its role in extending molecular chains, this compound is instrumental in the preparation of functionalized molecular scaffolds. A scaffold in medicinal chemistry refers to a core structure to which various functional groups can be appended. The 1,2,3-triazole ring is an excellent scaffold due to its planarity, chemical stability, and ability to engage in hydrogen bonding. rsc.orgnih.gov It is often considered a bioisostere of the amide bond, mimicking its size and dipole moment but with superior metabolic stability. nih.govnih.gov

Through the CuAAC reaction, the ethynyl (B1212043) group allows for the straightforward attachment of diverse functionalities to the methyl-triazole core. This enables the rapid generation of libraries of compounds from a common precursor, a strategy widely used in drug discovery and materials science. nih.govresearchgate.net The resulting 1,4-disubstituted triazole products serve as rigid and stable linkers, precisely positioning the appended functional groups in three-dimensional space. This controlled spatial arrangement is crucial for optimizing molecular interactions in biological systems or for tuning the properties of functional materials. rsc.org

Table 1: Examples of Synthetic Strategies for Functionalized Triazole Systems

| Starting Material Class | Reaction Type | Resulting Structure | Key Feature |

| Terminal Alkynes & Organic Azides | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles | Highly efficient and regioselective "click" reaction. researchgate.netnih.gov |

| Aryl Azides & Active Methylene Compounds | Cycloaddition/Condensation | Substituted 1,2,3-triazole carboxylic acids | Versatile intermediates for further functionalization. nih.gov |

| Alkynes, Azides & Aryl Halides | Multi-component Reaction (e.g., Cu/Pd-catalyzed) | 1,4,5-trisubstituted-1,2,3-triazoles | High degree of substitution and molecular complexity. researchgate.net |

| Propargylated Scaffolds & Azides | CuAAC | Triazole-linked molecular hybrids | Covalent linking of two distinct molecular entities. nih.govmdpi.com |

Integration into π-Conjugated Systems and Organic Electronic Materials

The unique electronic properties of the 1,2,3-triazole ring make it a compelling component for the design of organic electronic materials. Its integration into π-conjugated systems allows for the modulation of their optical and electronic characteristics.

The use of CuAAC polymerization between di-azide and di-alkyne monomers is a powerful method for creating well-defined polytriazoles. researchgate.net The resulting 1,4-disubstituted triazole linker is thermally stable and provides a defined kink in the polymer chain, influencing the material's morphology and properties. This contrasts with more linear linkers and can be used to tune the solubility and processability of the resulting polymers. The triazole moiety has been successfully incorporated into copolymers with units like thiophene, carbazole, and fluorene (B118485) for applications in chemical sensing. rsc.org

The 1,2,3-triazole ring is an electron-deficient heterocycle with a significant dipole moment. rsc.orgnih.gov When incorporated into a π-conjugated system, it can significantly alter the electronic landscape of the molecule. This influence stems from its ability to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In donor-acceptor chromophores, the triazole can act as a functional linker, controlling the degree of electronic communication between the donor and acceptor units. researchgate.net Studies on rhenium(I) complexes have shown that ligands based on 1,2,3-triazole have a distinct electronic donor effect. rsc.org The introduction of the triazole ring can impact the photophysical properties of a material, including its absorption and emission wavelengths, as well as its photoluminescence quantum yield. researchgate.netresearchgate.net For example, compared to alkene or alkyne spacers, a triazole linker can cause a hypsochromic (blue) shift in the absorption spectrum. researchgate.net Furthermore, the redox properties of the material can be tuned, as the triazole unit can influence the oxidation and reduction potentials of the conjugated system. rsc.org

The precision and efficiency of the CuAAC reaction have enabled the design and synthesis of complex, sequence-defined oligomers and macromolecules where the 1,2,3-triazole unit plays a critical structural and functional role. rsc.org This approach allows for the creation of artificial polymers with precise chain lengths and monomer sequences, mimicking the complexity of biological macromolecules. rsc.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative synthetic route that can produce 1,5-disubstituted triazole units, providing a different connectivity and geometry compared to the 1,4-disubstitution from CuAAC. nih.gov The ability to control the substitution pattern (1,4- vs. 1,5-) allows for fine-tuning of the macromolecular structure and its resulting properties. nih.gov By employing bifunctional monomers, such as a molecule containing both an azide (B81097) and an alkyne, step-growth polymerization can be used to produce high molecular weight polytriazoles. researchgate.net The compound this compound is a suitable candidate as a monomer for such polymerizations when combined with a diazide comonomer, leading to the formation of advanced functional materials.

Table 2: Influence of 1,2,3-Triazole Linkers on Material Properties

| Property | Influence of 1,2,3-Triazole Moiety | Example Application |

| Electronic Communication | Can modulate the degree of interaction between donor and acceptor groups. researchgate.net | Organic donor-acceptor materials for optoelectronics. researchgate.net |

| Absorption/Emission | Often induces a hypsochromic (blue) shift in absorption spectra compared to alkene linkers. Can alter emission wavelengths and quantum yields. researchgate.net | Fluorescent probes and organic dyes. researchgate.net |

| Redox Potential | Acts as an electron-withdrawing unit, influencing the oxidation and reduction potentials of the molecule. rsc.org | Electrocatalysts and redox-active materials. rsc.org |

| Thermal/Chemical Stability | The aromatic triazole ring is highly stable towards chemical degradation and thermal stress. frontiersin.orgnih.gov | Heat-resistant polymers and robust electronic materials. researchgate.net |

| Solubility & Morphology | The kinked structure of the 1,4-disubstituted triazole can improve the solubility of rigid polymers and influence thin-film morphology. rsc.org | Solution-processable conjugated polymers for printed electronics. rsc.org |

Applications in Catalysis and Ligand Design

The application of 1,2,3-triazole derivatives in catalysis is a significant area of chemical research. The nitrogen-rich core of the triazole ring makes it an effective coordinating agent for a variety of transition metals, and its derivatives have been explored as both ligands in metal-catalyzed reactions and as organocatalysts.

Triazole-Based Ligands for Transition Metal Catalysis

In the broader context of transition metal catalysis, 1,2,3-triazoles are valued for their modular synthesis, which allows for the straightforward introduction of various coordinating groups. Typically, these ligands coordinate to metal centers like palladium, platinum, copper, and gold. For instance, triazoles appended with phosphine (B1218219) or pyridine (B92270) functionalities have been synthesized and their complexes with palladium(II) and platinum(II) have demonstrated catalytic activity in reactions such as the α-alkylation of ketones. The triazole unit can act as a stable anchor or a tunable electronic component of a larger ligand structure, such as a P,N,N-pincer ligand.

While the N3 nitrogen of the triazole ring is a potential coordination site, there are no specific studies detailing the use of this compound as a ligand. The presence of the terminal alkyne group in this specific molecule could theoretically allow for its polymerization or further functionalization into a more complex ligand system, but such research has not been reported.

Organocatalytic Applications of Triazole Derivatives

The polarized C-H bond within the 1,2,3-triazole ring can participate in non-covalent interactions, such as hydrogen bonding, which is a key principle in many organocatalytic systems. Triazole derivatives have been developed as anion-binding organocatalysts. Furthermore, when incorporated into larger chiral scaffolds, such as those derived from BINOL, they can be used in asymmetric catalysis. These catalysts have been successfully applied in alkylation reactions and asymmetric dearomatizations of N-heteroarenes. Some research has also explored atropisomeric triazole-containing compounds as a novel class of organocatalysts.

However, there is no available research that specifically employs or investigates this compound for organocatalytic purposes.

Bioorthogonal Chemistry Applications (Focus on Chemical Methodology)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The quintessential bioorthogonal reaction is the CuAAC, which links an azide with a terminal alkyne. The ethynyl group on this compound makes it, in principle, a suitable reaction partner for such transformations.

Chemical Labeling Strategies for Biomolecules

The general strategy for labeling biomolecules using click chemistry involves two steps. First, a biomolecule of interest (like a protein, nucleic acid, or glycan) is metabolically, genetically, or chemically modified to incorporate one of the reactive partners, typically an azide. Second, a probe molecule containing the complementary partner (a terminal alkyne) is introduced. In the presence of a biocompatible catalyst system, the alkyne and azide "click" together, forming a stable triazole linkage and attaching the probe to the biomolecule. Probes can include fluorophores, affinity tags, or drug molecules. The small size and stability of the azide and alkyne groups make them ideal for these applications.

Although this compound possesses the necessary terminal alkyne for this methodology, no studies have been published that use this specific compound as a chemical reporter or labeling agent for biomolecules.

Synthetic Strategies for Bioconjugation

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The CuAAC reaction is a cornerstone of modern bioconjugation strategies due to its high efficiency, specificity, and biocompatibility under controlled conditions. The reaction creates a stable, chemically inert 1,2,3-triazole linker that connects the two partners. This method is widely used to synthesize complex bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and functionalized nucleic acids. The development of water-soluble copper-binding ligands has been crucial in mitigating the cellular toxicity of the copper catalyst, thereby enabling these reactions in living systems.

While this compound is structurally suited for participation in these synthetic strategies, there is no scientific literature documenting its use in any specific bioconjugation protocol or for the synthesis of any particular bioconjugate.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in harnessing the potential of 4-ethynyl-1-methyl-1H-1,2,3-triazole lies in its synthesis. While general methods for creating 1,2,3-triazoles are well-documented, the focus is shifting towards greener and more efficient pathways. rsc.org Future research must prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of sustainable chemistry.

Key areas for development include:

Catalyst-Free Methods: Exploring cycloaddition reactions that proceed efficiently without the need for metal catalysts, potentially using water as a sustainable medium. beilstein-journals.org

Flow Chemistry: Implementing continuous-flow processes can offer safer handling of potentially energetic intermediates, improve reaction control, and allow for easier scalability compared to traditional batch methods. chemrxiv.orgrsc.org

Atom Economy: Designing synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Advantages | Challenges for this compound |

| Traditional CuAAC | High yield, high regioselectivity, wide functional group tolerance. | Removal of copper catalyst, use of organic solvents. |

| Catalyst-Free "On Water" | Environmentally benign, simplified purification, potential for rate acceleration. beilstein-journals.org | May require higher temperatures, substrate scope may be limited. |

| Continuous-Flow Synthesis | Enhanced safety, scalability, precise control over reaction parameters. chemrxiv.org | Requires specialized equipment, optimization of flow parameters. |

| Enzyme-Mediated Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost, identifying suitable enzymes. |

Future efforts should aim to develop a synthetic protocol that is robust, scalable, and environmentally benign, making this compound more accessible for broader research and application.

Exploration of Undiscovered Reactivity Patterns of the Ethynyl-Triazole Core

The chemical personality of this compound is dictated by its two key functional components: the aromatic triazole ring and the terminal alkyne. The triazole ring, with its three nitrogen atoms, can act as a ligand, a hydrogen bond acceptor/donor, and is generally stable to metabolic degradation. nih.govnih.gov The ethynyl (B1212043) group is a versatile handle for a plethora of chemical transformations, including further cycloadditions, coupling reactions, and polymerization. nih.gov

Future research should focus on:

Post-Synthetic Modification: Systematically exploring the reactivity of the ethynyl group through reactions like Sonogashira coupling, Glaser coupling, and further click reactions to build more complex molecular architectures.

Ring Reactivity: While the 1,2,3-triazole ring is known for its stability, investigating its susceptibility to electrophilic or nucleophilic substitution under various conditions could reveal novel functionalization pathways. nih.gov

Uncovering novel reactivity patterns will expand the synthetic toolbox available for this building block, enabling its incorporation into a wider array of complex molecules and materials.

Advanced Computational Modeling for Precise Property Prediction

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, saving significant time and resources in the laboratory. For this compound, advanced computational modeling represents a critical avenue for future research.

Using methods like Density Functional Theory (DFT), researchers can:

Predict Molecular Properties: Calculate key parameters such as molecular geometry, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO). rsc.orgmdpi.com These calculations can provide insights into the molecule's reactivity, stability, and electronic properties. nih.govnih.gov

Simulate Reaction Mechanisms: Model potential reaction pathways to understand the energetics and feasibility of new synthetic transformations or reactivity patterns.

Guide Material Design: Predict how the molecule will behave when incorporated into larger systems, such as polymers or crystals, helping to forecast the properties of resulting materials. rsc.org

A significant challenge will be to benchmark these computational predictions against experimental data to refine the theoretical models, ensuring their accuracy and predictive power for this specific ethynyl-triazole system.

Rational Design of Next-Generation Triazole-Based Materials with Tunable Chemical Functionality

The 1,2,3-triazole ring is a valuable building block for functional materials due to its unique electronic properties, stability, and ability to engage in intermolecular interactions. nih.govresearchgate.net The presence of the ethynyl group in this compound provides a direct route to π-conjugated systems, making it an exceptionally promising monomer for next-generation materials.

Future research directions include:

Conducting Polymers: Polymerizing the ethynyl group to create polyacetylene chains linked by triazole units, potentially leading to new conductive or semiconductive organic materials.

Functional Polymers: Using the triazole as a versatile linker in "click" polymerization to create polymers with applications in drug delivery, chemical sensing, or as organogels. mdpi.com

High-Energy-Density Materials (HEDMs): While requiring careful consideration of safety, the high nitrogen content and structural features of triazoles are of interest in the design of energetic materials. rsc.orgresearchgate.net The specific properties of this compound in that context remain to be explored.

Optical Materials: The donor-acceptor characteristics and potential for self-assembly make triazole derivatives interesting candidates for materials with applications in optics, such as optical waveguides. mdpi.com

The key challenge lies in establishing clear structure-property relationships, which will allow for the rational design of materials with precisely tuned electronic, optical, and mechanical properties.

Unexplored Supramolecular Assemblies and Their Potential in Chemical Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to create complex, ordered structures from molecular building blocks. The this compound molecule possesses features conducive to forming such assemblies. The triazole ring can participate in hydrogen bonding and π-π stacking, while the ethynyl group can also engage in specific non-covalent interactions.

Prospective research areas are:

Self-Assembly Studies: Investigating the spontaneous organization of the molecule in various solvents and on surfaces to understand its preferred packing motifs and the nature of the intermolecular forces at play.

Crystal Engineering: Systematically growing and analyzing single crystals to understand how modifications to the molecular structure would influence the resulting three-dimensional architecture.

Template-Directed Synthesis: Using supramolecular templates, such as metal-porphyrin complexes, to direct the oligomerization or polymerization of the ethynyl-triazole monomer into highly defined structures. nih.gov

The challenge in this area is to gain precise control over the self-assembly process to produce predictable and functional supramolecular structures. Unlocking this potential could lead to new developments in areas like molecular recognition, catalysis, and nano-fabrication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethynyl-1-methyl-1H-1,2,3-triazole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the ethynyl group for regioselective triazole formation. Key parameters include:

- Catalyst System : Use CuSO₄·5H₂O and sodium ascorbine (1:2 molar ratio) in THF/water (1:1) at 50°C for 16 hours to achieve ~60% yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for triazole derivatives .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while the triazole C-H resonates at δ ~7.5–8.0 ppm. Methyl groups on the triazole are observed at δ ~3.8–4.2 ppm .

- IR Spectroscopy : The ethynyl C≡C stretch is detected at ~2100–2260 cm⁻¹, and triazole ring vibrations occur at ~1450–1600 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 136.06 for C₅H₅N₃) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or binding interactions of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). The ethynyl group may enhance π-π stacking with aromatic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate binding stability in aqueous solutions using GROMACS, focusing on triazole-water hydrogen bonding .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound derivatives?

- Methodological Answer :

- Refinement Software : SHELXL (via SHELX suite) is preferred for high-resolution data. Apply TWIN/BASF commands to address twinning in crystals .

- Disorder Modeling : Use PART instructions to resolve overlapping ethynyl and methyl groups. Restraints (e.g., DFIX, SIMU) improve anisotropic displacement parameters .

- Validation Tools : Check geometric outliers with PLATON and CIF validation reports .

Q. How does the ethynyl group influence the electronic properties and chemical reactivity of the triazole core?

- Methodological Answer :

- Electron-Withdrawing Effect : The ethynyl group lowers the triazole’s electron density, enhancing electrophilicity at the N2 position for nucleophilic substitutions .

- Conjugation Effects : Ethynyl π-electrons delocalize into the triazole ring, stabilizing intermediates in click reactions. UV-Vis spectroscopy (λ ~260–280 nm) confirms extended conjugation .

Biological and Material Science Applications

Q. What in vitro assays evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Triazoles with electron-withdrawing groups (e.g., ethynyl) show enhanced activity .

- Time-Kill Curves : Monitor bactericidal kinetics at 2× MIC over 24 hours. Synergy with β-lactams can be assessed via checkerboard assays .

Q. How is this compound utilized in materials science, particularly in polymer electrolytes?

- Methodological Answer :

- Proton Conduction : Incorporate into poly(4-vinyl-1H-1,2,3-triazole) membranes. The ethynyl group enhances proton hopping via hydrogen-bond networks, achieving σ ~10⁻³ S/cm in dry conditions .

- Photocatalysis : Functionalize carbon nitride (C₃N₅) with triazole-ethynyl hybrids to reduce bandgap (Eg ~2.1 eV) and improve H₂ production rates under visible light .

Analytical Challenges

Q. What challenges arise in chromatographic analysis of this compound mixtures, and how are they resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.